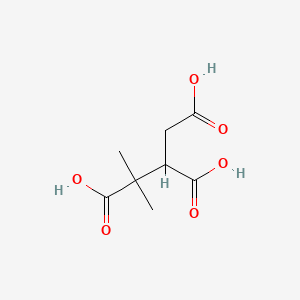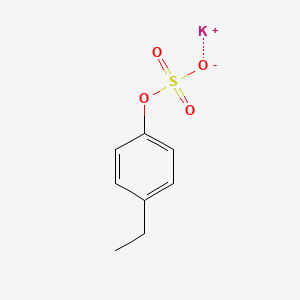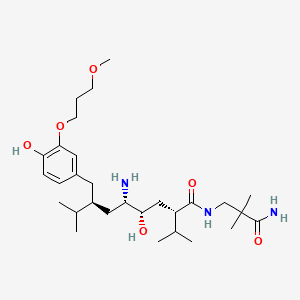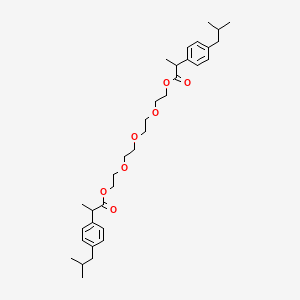
3-Methylbutane-1,2,3-tricarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutane-1,2,3-tricarboxylic acid is an organic compound with the molecular formula C8H12O6. . This compound is a tricarboxylic acid derivative, meaning it contains three carboxyl functional groups (-COOH). It is a low-volatile, highly oxidized product often used as a tracer compound for secondary organic aerosols (SOAs) formed from the oxidation of monoterpenes like α-pinene .
Vorbereitungsmethoden
3-Methylbutane-1,2,3-tricarboxylic acid can be synthesized through various methods. One common synthetic route involves the oxidation of pinonic acid in the gas phase . Another method includes the Michael addition of methyl 2-methylpropanoate and dimethyl maleate, followed by hydrolysis . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Methylbutane-1,2,3-tricarboxylic acid undergoes several types of chemical reactions:
Oxidation: It is formed as an oxidation product of pinonic acid.
Anhydride Formation: Upon heating, it can transform into anhydrides.
Hygroscopic Behavior: It reacts with sodium hydroxide to form mono-, di-, and trisodium salts.
Common reagents used in these reactions include oxidizing agents like OH radicals and bases like sodium hydroxide. Major products formed from these reactions include various anhydrides and sodium salts.
Wissenschaftliche Forschungsanwendungen
3-Methylbutane-1,2,3-tricarboxylic acid has several scientific research applications:
Atmospheric Chemistry: It is a significant tracer for terpene secondary organic aerosols (SOAs), helping in the study of atmospheric oxidation processes.
Material Science: Its glass-forming properties are studied for applications in material science.
Environmental Science: It is used to understand the hygroscopic behavior of aerosols, which has implications for climate modeling.
Wirkmechanismus
The formation of 3-Methylbutane-1,2,3-tricarboxylic acid involves the oxidation of pinonic acid by OH radicals in the gas phase . This process is part of the complex multi-generation chemistry of α-pinene photooxidation. The compound acts as a tracer for these oxidation processes, providing insights into the formation and aging of secondary organic aerosols.
Vergleich Mit ähnlichen Verbindungen
3-Methylbutane-1,2,3-tricarboxylic acid is unique due to its structure and formation pathway. Similar compounds include:
Pinonic Acid: A precursor in the formation of this compound.
Dimethyl Maleate: Used in the synthesis of this compound.
Methyl 2-methylpropanoate: Another precursor in its synthesis.
These compounds share similar functional groups and are involved in related chemical processes, but this compound is distinct in its role as a tracer for SOAs.
Eigenschaften
CAS-Nummer |
77370-41-3 |
|---|---|
Molekularformel |
C8H12O6 |
Molekulargewicht |
204.178 |
IUPAC-Name |
3-methylbutane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C8H12O6/c1-8(2,7(13)14)4(6(11)12)3-5(9)10/h4H,3H2,1-2H3,(H,9,10)(H,11,12)(H,13,14) |
InChI-Schlüssel |
VMWJGTKDJFMTFZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(CC(=O)O)C(=O)O)C(=O)O |
Synonyme |
α,α-Dimethyltricarballylic Acid; 3-Methyl-1,2,3-butanecarboxylic Acid; 3-Methyl-1,2,3-butanetricarboxylic Acid; MBTCA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B565770.png)






